Jaborosalactone B Jaborosalactone B
Brand Name: Vulcanchem
CAS No.: 6105-16-4
VCID: VC19723448
InChI: InChI=1S/C28H38O5/c1-15-12-24(33-26(32)18(15)14-29)16(2)19-8-9-20-17-13-23(30)22-6-5-7-25(31)28(22,4)21(17)10-11-27(19,20)3/h5-7,16-17,19-21,23-24,29-30H,8-14H2,1-4H3/t16-,17-,19+,20-,21-,23+,24+,27+,28+/m0/s1
SMILES:
Molecular Formula: C28H38O5
Molecular Weight: 454.6 g/mol

Jaborosalactone B

CAS No.: 6105-16-4

Cat. No.: VC19723448

Molecular Formula: C28H38O5

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

Jaborosalactone B - 6105-16-4

Specification

CAS No. 6105-16-4
Molecular Formula C28H38O5
Molecular Weight 454.6 g/mol
IUPAC Name (2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C28H38O5/c1-15-12-24(33-26(32)18(15)14-29)16(2)19-8-9-20-17-13-23(30)22-6-5-7-25(31)28(22,4)21(17)10-11-27(19,20)3/h5-7,16-17,19-21,23-24,29-30H,8-14H2,1-4H3/t16-,17-,19+,20-,21-,23+,24+,27+,28+/m0/s1
Standard InChI Key DZSFTVFZQVZQIU-ZRONUGQKSA-N
Isomeric SMILES CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)CO
Canonical SMILES CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)CO

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure (Fig. 1) comprises a steroidal core with a 1-oxo group at C-1, a hydroxyl group at C-6, and a δ-lactone bridge between C-22 and C-26. Key features include:

  • Ring A: A 2,5-dien-1-one system (C1–C5) critical for electrophilic reactivity.

  • Side chain: A 5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one moiety fused to C-17.

Table 1: Key Physicochemical Properties of Jaborosalactone B

PropertyValue
CAS No.6105-16-4
Molecular FormulaC28H38O5
Molecular Weight454.6 g/mol
IUPAC Name(2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
XLogP33.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Spectroscopic Characterization

Structural assignment relied on 2D NMR techniques, including 1H-1H COSY, HSQC, HMBC, and ROESY . Key NMR signals include:

  • C-1: δC 213.2 (carbonyl), corroborated by HMBC correlations from H-2 (δH 2.64, ddd) and H-3 (δH 1.88, m) .

  • C-6: δC 70.1 (hydroxyl-bearing carbon), with ROESY interactions confirming β-oriented hydroxyl .
    X-ray crystallography of related analogs (e.g., 2,3-dihydrotrechonolide A) validated the trans-decalin system in rings B/C and the chair conformation of ring D .

Biosynthesis and Natural Analogues

Biogenetic Pathway

Jaborosalactone B originates from the mevalonate pathway, where cholesterol undergoes oxidation, hydroxylation, and lactonization. Key enzymatic steps include:

  • C-22 hydroxylation: Mediated by cytochrome P450 enzymes to form the lactone precursor.

  • C-1 oxidation: Introduction of the 1-oxo group via dehydrogenases.

  • Side-chain cyclization: Formation of the dihydropyranone ring through keto-enol tautomerization .

Structural Analogues

Comparative analysis of Jaborosa-derived withanolides reveals:

  • Jaborosalactone 39: Shares the 1-oxo and 6-hydroxy groups but lacks the C-4 methyl substitution .

  • Trechonolide A: Features a conjugated diene in ring A, absent in Jaborosalactone B .

Synthetic Approaches and Challenges

Recent Advances in Framework Construction

A 2024 SSRN study detailed a 10-step synthesis of the 4α-hydroxy-2,5-diene-1-one moiety, a critical fragment of Jaborosalactone B . Key steps include:

  • Singlet oxygen-mediated Diels-Alder reaction: Converts 1,3,5-triene intermediates into the 1-hydroxy-4-one system.

  • Ley’s oxidation/β-elimination cascade: Generates the conjugated dienone in ring A .

Table 2: Synthetic Route Highlights

StepReactionYield (%)Key Product
3Epoxidation78Epoxide intermediate
6Diels-Alder (1O2)651-hydroxy-4-one
9Ley’s oxidation/elimination824α-hydroxy-2,5-diene-1-one

Obstacles in Total Synthesis

  • Stereochemical control: C-6 and C-17 configurations require chiral auxiliaries or asymmetric catalysis.

  • Lactonization: Regioselective formation of the δ-lactone remains problematic.

Biological Activities and Research Gaps

Table 3: Bioactivity Trends in Related Withanolides

CompoundIC50 (Cancer Cells)Anti-inflammatory (NO Inhibition %)
Withaferin A0.8 μM82% at 10 μM
Jaborosalactone 395.2 μM68% at 10 μM
Jaborosalactone BNot reportedNot reported

Future Directions and Applications

Research Priorities

  • Total synthesis: Develop enantioselective routes to enable structure-activity studies.

  • Target identification: Use proteomic approaches to map protein interactions.

  • Derivatization: Explore C-6 and C-22 modifications to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator